5-Chloro-2-iodo-6-methyl-nicotinonitrile
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Overview
Description
5-Chloro-2-iodo-6-methyl-nicotinonitrile is a chemical compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol It is a derivative of nicotinonitrile, characterized by the presence of chlorine, iodine, and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-6-methyl-nicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the iodination of 5-chloro-6-methyl-nicotinonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-6-methyl-nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-2-iodo-6-methyl-nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-6-methyl-nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-iodo-nicotinonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
6-Methyl-nicotinonitrile: Lacks the halogen atoms, resulting in different chemical properties and applications.
2-Iodo-6-methyl-nicotinonitrile:
Uniqueness
5-Chloro-2-iodo-6-methyl-nicotinonitrile is unique due to the presence of both chlorine and iodine atoms, along with a methyl group, which imparts distinct chemical properties. These features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-chloro-2-iodo-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c1-4-6(8)2-5(3-10)7(9)11-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJHUIBAOIWSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)I)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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